5-bromo-3-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom and a methyl group on the benzofuran core makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-2,3-dihydro-1-benzofuran typically involves the bromination of 3-methyl-2,3-dihydro-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems for precise addition of reagents and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Bromo-3-methyl-2,3-dihydro-1-benzofuran can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of this compound alcohols. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This is often carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in ethanol or potassium carbonate in dimethylformamide.
Major Products
Oxidation: this compound-2-one.
Reduction: this compound-2-ol.
Substitution: 5-Amino-3-methyl-2,3-dihydro-1-benzofuran, 5-thio-3-methyl-2,3-dihydro-1-benzofuran, etc.
Scientific Research Applications
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-2,3-dihydro-1-benzofuran depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The compound’s structure allows it to fit into specific binding sites, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,3-dihydro-1-benzofuran: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-3-methyl-2,3-dihydro-1-benzofuran: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
5-Bromo-2,3-dihydro-1-benzofuran: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
5-Bromo-3-methyl-2,3-dihydro-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group on the benzofuran core. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2648956-59-4 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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